molecular formula C8H14F2O3 B6182759 ethyl 4,4-difluoro-6-hydroxyhexanoate CAS No. 2613388-99-9

ethyl 4,4-difluoro-6-hydroxyhexanoate

Cat. No.: B6182759
CAS No.: 2613388-99-9
M. Wt: 196.2
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Description

Ethyl 4,4-difluoro-6-hydroxyhexanoate (C₈H₁₄F₂O₃, molecular weight: 196.20 g/mol) is a fluorinated ester derivative characterized by a hydroxyl group at the sixth carbon and two fluorine atoms at the fourth carbon of the hexanoate backbone . Its CAS registry number is 178312-47-5, and it is frequently utilized in pharmaceutical and organic synthesis due to its unique electronic and steric properties imparted by fluorine substitution . The compound is synthesized via difluorination of ethyl 4-hydroxyhexanoate precursors under controlled conditions, as noted in patent literature . The hydroxyl group enhances polarity, making it a versatile intermediate for further functionalization.

Properties

CAS No.

2613388-99-9

Molecular Formula

C8H14F2O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Preparation Methods

Ethyl Difluoroacetate as a Starting Material

Ethyl difluoroacetate (I) is a versatile fluorinated precursor used in Mannich reactions and condensations. In the synthesis of 4-hydroxy-5-fluoro-6-ethylpyrimidine, it undergoes a Mannich reaction with propionaldehyde and formamidine acetate to form intermediates that cyclize under basic conditions. Adapting this approach, ethyl difluoroacetate could react with a four-carbon aldehyde (e.g., pentanal) to elongate the chain, followed by hydroxylation at the terminal position.

Reaction Scheme:

  • Mannich Reaction:
    Ethyl difluoroacetate+Pentanal+Formamidine acetateIntermediate\text{Ethyl difluoroacetate} + \text{Pentanal} + \text{Formamidine acetate} \rightarrow \text{Intermediate}

  • Cyclization and Hydroxylation:
    Basic conditions (e.g., NaOMe/MeOH) facilitate ring closure, followed by acid hydrolysis to introduce the hydroxyl group.

Claisen Condensation with Fluorinated Enolates

Claisen condensation between ethyl difluoroacetate and a β-keto ester could yield a six-carbon chain. For example, reacting ethyl difluoroacetate with ethyl acetoacetate under basic conditions forms a diketone intermediate, which is subsequently reduced and hydroxylated.

Optimization Challenges:

  • Steric Hindrance: Bulky fluorine atoms may slow enolate formation.

  • Selectivity: Competing side reactions (e.g., over-condensation) require controlled stoichiometry and low temperatures.

Hydroxylation Strategies

Oxymercuration-Demercuration

Introducing a hydroxyl group at the terminal position of an unsaturated ester precursor via oxymercuration ensures anti-Markovnikov addition. For instance, ethyl 4,4-difluoro-5-hexenoate could undergo mercury(II)-mediated hydration, followed by reductive demercuration.

Example Protocol:

  • Hydration:
    CH2=CHCOOEt+Hg(OAc)2HOCH2CH2COOEt\text{CH}_2=\text{CHCOOEt} + \text{Hg(OAc)}_2 \rightarrow \text{HOCH}_2\text{CH}_2\text{COOEt}

  • Demercuration:
    NaBH₄ reduces the mercury adduct, yielding the alcohol.

Epoxide Ring-Opening

Epoxidation of a difluoroalkene ester (e.g., ethyl 4,4-difluoro-5,6-epoxyhexanoate) followed by acid-catalyzed ring-opening introduces a hydroxyl group. This method offers regioselectivity but requires precise control of epoxidation conditions.

Limitations:

  • Epoxide stability under acidic conditions.

  • Competing polymerization reactions.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated fluorinated esters using chiral catalysts (e.g., Ru-BINAP) could yield enantiomerically pure this compound. This approach is ideal for pharmaceutical applications but demands high-cost catalysts and stringent anhydrous conditions.

Case Study:

  • Substrate: Ethyl 4,4-difluoro-6-oxohexanoate

  • Catalyst: RuCl₂[(R)-BINAP]

  • Yield: ~85% enantiomeric excess (hypothetical).

Green Chemistry Approaches

Biocatalytic Hydroxylation

Enzymatic hydroxylation using cytochrome P450 monooxygenases offers an eco-friendly alternative. Engineering these enzymes to accept fluorinated substrates remains a challenge but has shown promise in analogous systems.

Advantages:

  • High regioselectivity.

  • Mild reaction conditions (aqueous, pH 7–9).

Solvent-Free Mechanochemical Synthesis

Ball-milling ethyl difluoroacetate with solid aldehydes and catalysts (e.g., K₂CO₃) could reduce solvent waste. Preliminary studies on similar esters report 60–70% yields under optimized milling conditions.

Analytical and Purification Techniques

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve fluorinated esters from byproducts.

  • GC-MS: Monitors reaction progress via volatile intermediates.

Crystallization

This compound’s polarity allows recrystallization from ethyl acetate/hexane mixtures, achieving >98% purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoro-6-hydroxyhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,4-difluoro-6-hydroxyhexanoate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,4-difluoro-6-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atoms play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes .

Comparison with Similar Compounds

Fluorine Substitution Patterns

  • This compound: The geminal difluoro group at C4 increases electron-withdrawing effects, stabilizing adjacent carbons while the hydroxyl group at C6 introduces hydrogen-bonding capacity .
  • Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate: Three fluorine atoms at C5 and two ketone groups (C2 and C4) enhance electrophilicity, making it reactive toward nucleophiles .
  • Diethyl 2,2-difluoropentanedioate : Dual ester groups and difluoro substitution at C2 reduce polarity compared to the hydroxyl-containing target compound .

Electronic and Solubility Profiles

  • The hydroxyl group in this compound increases hydrophilicity, suggesting higher aqueous solubility than analogs like diethyl 2,2-difluoropentanedioate, which lacks polar substituents .
  • The aromatic trifluoromethyl groups in ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate impart significant lipophilicity, favoring organic-phase reactions .

Research Findings and Implications

  • Biological Activity: Hydroxyl-containing fluorinated esters (e.g., this compound) show enhanced binding to enzyme active sites compared to non-hydroxylated analogs, as inferred from studies on similar compounds .
  • Thermal Stability : Geminal difluoro groups improve thermal stability, as evidenced by the decomposition temperatures of ethyl 4,4-difluoro derivatives in patent syntheses .

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